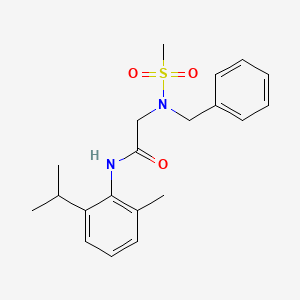![molecular formula C21H24N4O4 B4225790 N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4225790.png)
N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide
Overview
Description
N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide (BBP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a member of the piperazine family of compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity by N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide leads to changes in gene expression that can result in the induction of apoptosis in cancer cells. N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of inflammatory mediators. Inhibition of COX-2 activity by N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been shown to reduce the production of inflammatory mediators in cells, leading to a reduction in inflammation. Additionally, N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to have anti-microbial properties, making it effective against various bacterial strains.
Advantages and Limitations for Lab Experiments
N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research purposes. Additionally, N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to have potent anti-cancer and anti-inflammatory properties, making it a valuable tool in the study of these diseases. However, N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide also has some limitations. It has been shown to have low solubility in water, which can limit its effectiveness in certain experiments. Additionally, N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to have some toxicity in certain cell lines, which can limit its use in certain studies.
Future Directions
There are several future directions for the study of N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-microbial properties of N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide. Finally, more studies are needed to evaluate the safety and efficacy of N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide in animal models and human clinical trials.
Scientific Research Applications
N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.
properties
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-2-3-20(26)24-14-12-23(13-15-24)18-10-6-17(7-11-18)22-21(27)16-4-8-19(9-5-16)25(28)29/h4-11H,2-3,12-15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPMDFABZNGLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4225712.png)
![1-(2-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B4225713.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4225716.png)
![2-bromo-N-{1-[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4225724.png)
![N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4225732.png)
![N-cyclopropyl-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B4225744.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4225756.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4225759.png)



![N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4225785.png)
![N~1~-(3,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4225795.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4225810.png)